Prostaglandin A2 (PGA2) is an endogenous cyclopentenone prostaglandin, derived from arachidonic acid through a series of enzymatic reactions []. It is classified as a member of the A-type prostaglandins [] and is known to exhibit potent anti-proliferative activity both in vivo [] and in vitro [, ]. Its presence in high concentrations in the Caribbean gorgonian Plexaura homomalla suggests a possible role in chemical defense against predatory fish []. Interestingly, while most organisms synthesize 15(S)-PGA2, P. homomalla in certain regions produces large amounts of the biologically inactive 15(R)-PGA2 [].
PGA2 can be synthesized through various methods. One approach involves a nine-step process starting from the known tricyclic ketone 3-endo-bromotricyclo[3.2.0.02,7]heptan-6-one []. Another method utilizes a novel route involving the SN′anti reaction of an allyl epoxide with a cuprate reagent []. Additionally, PGA2 can be synthesized using an enzymatic procedure that includes enantioselective reduction, hydrolysis of trans-3, 4-bis(methoxycarbonyl)cyclopentanone, and regioselective hydrolysis with porcine pancreatic lipase [].
A significant advancement in PGA2 synthesis involves the use of photochemical cycloaddition reactions. Light-induced addition reactions of cyclopentenone derivatives with ethylene, followed by elaboration of the alkyl chains at positions 8 and 12, yield bicyclic prostanoic acid analogs belonging to the prostaglandin E2 and F2α series []. Similarly, the photochemical addition of allene to PGA2 derivatives affords mixtures of photoadducts, with variations depending on the functional group at position 15 [].
The molecular structure of PGA2 is characterized by an α,β-unsaturated keto group []. The presence of methyl groups at specific positions (C(1), C(7), C(8), C(9), and C(10)) in the tricyclo[5.2.1.02,6]decenone derivative dramatically accelerates the retro Diels–Alder reaction under Lewis acid catalysis. This acceleration facilitates the synthesis of natural prostaglandin A2. The X-ray crystal structure of the ammonium salt of the prostaglandin A2 precursor has been reported [].
PGA2 readily undergoes several chemical reactions. Notably, the bisulfite ion (HSO3-) adds across the Δ10,11-bond of PGA2. This reaction exhibits a highly favorable equilibrium over a pH range of 4-8 at room temperature. The second-order rate constant for the attack of sulfite ion (SO32-) to PGA2 has been determined as 1.75 sec-1 M-1 [].
Furthermore, PGA2 can undergo stereoselective conjugation with glutathione (GSH) []. This reaction is catalyzed by human glutathione S-transferases (GSTs) A1-1, A2-2, M1a-1a, and P1-1. Two GSH conjugates, the R- and S-GSH conjugates, are formed for PGA2. Notably, different GSTs exhibit varying degrees of stereoselectivity in their conjugating activities. For instance, GST A1-1 favors the formation of R-GSH conjugates, while GST P1-1 demonstrates selectivity for the formation of the S-GSH conjugate of PGA2 [].
PGA2 exerts its anti-proliferative effects through various mechanisms. In MCF-7 cells, PGA2 induces growth arrest in the G1 phase of the cell cycle by decreasing the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4) while simultaneously increasing the expression of p21 []. This decrease in cyclin D and cdk4 protein levels is associated with a loss in cdk4 kinase activity, leading to the inhibition of cdk2 activity []. The inhibition of cdk2 activity, in turn, is closely linked to the upregulation of p21, which forms a complex with cdk2 in PGA2-treated cells []. These findings suggest that PGA2 modulates the expression and activity of key G1 regulatory proteins to exert its growth-inhibitory effects [].
Furthermore, PGA2 stabilizes p21 mRNA through a mechanism involving the mitogen-activated protein (MAP) kinase ERK and the RNA-binding protein HuR []. PGA2 treatment triggers a specific association between p21 mRNA and HuR []. Interestingly, while inhibiting the ERK pathway does not hinder the PGA2-induced increase in cytoplasmic HuR, it does impair the formation of [HuR-p21 mRNA] complexes and prevents PGA2-mediated p21 mRNA stabilization. This observation suggests that ERK-mediated events are crucial for HuR binding to p21 mRNA and for preventing its decay []. RNA interference-based knockdown of HuR abundance further confirms the role of HuR-mediated p21 mRNA stabilization in enhancing p21 expression after PGA2 treatment [].
Moreover, PGA2 treatment in L1210 cells leads to a persistent increase in cellular GSH concentration []. This stimulation is abolished by pretreatment with buthionine sulfoximine, an inhibitor of GSH synthesis []. PGA2 stimulates the biosynthesis of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis []. This stimulatory effect is inhibited by actinomycin D, suggesting that PGA2 induces γ-glutamylcysteine synthetase in L1210 cells, leading to elevated GSH levels [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6